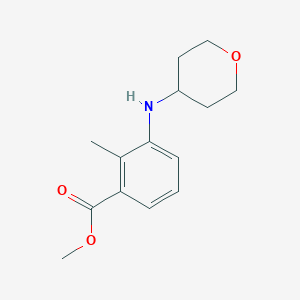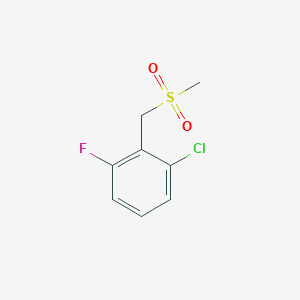
5-Fluorouridine diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to 5-fluorouridine triphosphate.
Hydrolysis: Breakdown into 5-fluorouridine monophosphate and inorganic phosphate.
Substitution: Replacement of the fluorine atom under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as adenosine triphosphate (ATP) and pyrophosphate.
Enzymes: Like orotate phosphoribosyltransferase and nucleoside diphosphate kinase.
Major Products
The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .
Aplicaciones Científicas De Investigación
5-Fluorouridine diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated nucleotides.
Biology: Studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of fluorinated pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A parent compound used in cancer treatment.
5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.
5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine
Uniqueness
5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
803-98-5 |
|---|---|
Fórmula molecular |
C9H13FN2O12P2 |
Peso molecular |
422.15 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
FOZCNVFQOJRHFF-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)








![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)


